molecular formula C15H14BrNO4 B1588565 (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol CAS No. 188690-82-6

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Cat. No. B1588565
M. Wt: 352.18 g/mol
InChI Key: HQGAJOFIQLBIIM-AWEZNQCLSA-N
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Description

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol, also known as BZNE, is an organobromine compound that has been studied in recent years for its potential applications in the field of science. BZNE is a colorless liquid with a boiling point of 95.5 °C and a melting point of −40 °C. It has been used in a variety of scientific experiments, such as in the synthesis of a range of organic compounds, in the development of new drugs and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Intermediate in Pharmaceutical Production

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol plays a significant role in pharmaceutical synthesis, particularly as a key intermediate in the production of (R,R)-formoterol, a β2-adrenoceptor agonist. Ji Ya-fei (2010) outlines a synthesis method involving O-benzylation, bromination, and reduction, achieving a 25% overall yield for this compound (Ji Ya-fei, 2010). Similarly, Zhang Baohua and Shi Lanxiang (2013) describe an alternative preparation process, highlighting an enantioselective reduction method that yields both high yield (95%) and high enantiomeric excess (95.4%) (Zhang Baohua & Shi Lanxiang, 2013).

Chemical Structure and Properties

K. C. Mohan et al. (1994) provide insights into the molecular structure of a related compound, 4-benzyloxy-3-nitrophenacyl bromide, which shares structural features with (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol. Their study examines the dihedral angles and steric hindrance within the molecule, contributing to an understanding of its chemical behavior (K. C. Mohan et al., 1994).

Catalytic and Chemical Reactions

H. S. Wilkinson et al. (2000) explore the use of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in catalytic reactions, particularly focusing on its chemoselective hydrogenation in the context of synthesizing (R,R)-formoterol tartrate. They highlight the importance of managing different functional groups and stereogenic centers during the reaction (H. S. Wilkinson et al., 2000).

Copolymerization Applications

In the field of materials science, this compound's derivatives find application in copolymerization processes. Faisal M. Zeidan et al. (2021) discuss the synthesis and copolymerization of trisubstituted ethylenes, which include benzyloxy-substituted compounds. Their work sheds light on the potential of these compounds in creating novel polymeric materials (Faisal M. Zeidan et al., 2021).

Enantioselective Catalysis

Kazutsugu Matsumoto and S. Asakura (2014) present a study on the asymmetric nitroaldol reaction using human serum albumin (HSA), which involves derivatives of nitrophenyl ethanol. Their findings are relevant for understanding enantioselective catalysis processes involving nitrophenyl compounds (Kazutsugu Matsumoto & S. Asakura, 2014).

properties

IUPAC Name

(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGAJOFIQLBIIM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447018
Record name (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

CAS RN

188690-82-6
Record name (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from 2-bromo-4′-benzyloxy-3′-nitroacetophenone and 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine comprising the sequential steps of: (a) reducing 2-bromo-4′-benzyloxy-3′-nitroacetophenone with about one equivalent of a borane reagent in the presence of a catalytic amount of a single enantiomer of an oxazaborolidine derived from cis 1-amino-2-indanol to produce substantially enantiomerically pure α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol (FBH); (b) reducing the α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol with hydrogen in the presence of a noble metal catalyst to produce an aniline FBH2; (c) formylating the aniline with formic acid and acetic anhydride to produce a compound of formula FBH3:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Huang, J Liu, W Shan, BAO Liu… - … of Molecular Asymmetry, 2010 - Wiley Online Library
(R,R)‐formoterol was synthesized in seven steps with 4‐hydroxyl‐3‐nitro‐acetophenone as the starting material. The key intermediate, the chiral secondary alcohol 4, was prepared via …
Number of citations: 29 onlinelibrary.wiley.com
S Ettireddy, V Chandupatla, C Veeresham - Natural Products and …, 2017 - Springer
Among the microorganisms employed in the study, Aspergillus niger (GUFCC5443), Escherichia coli (ATCC9637), Streptomyces halstedii (CKM-2), Pseudomonas putida (NCIB9494), …
Number of citations: 11 link.springer.com
SEV Chandupatla - cyberleninka.org
Among the microorganisms employed in the study, Aspergillus niger (GUFCC5443), Escherichia coli (ATCC9637), Streptomyces halstedii (CKM-2), Pseudomonas putida (NCIB9494), …
Number of citations: 3 cyberleninka.org
W Ji-Lan - Acta Physico-Chimica Sinica, 1991 - ccspublishing.org.cn
本文研究了氧, 温度和 4-甲基-4-苯基-2-戊酮 (Mpp) 对乙醇辐解的影响. Mpp 在实验使用的浓度范围内对乙醛的 G 值没有影响, G (2, 3-丁二醇) 值随 Mpp 浓度增加而下降, 最后达 0.9 恒值. …
Number of citations: 7 www.ccspublishing.org.cn
J ZANG, Y JI - Chinese J Pharm, 2010
Number of citations: 1

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